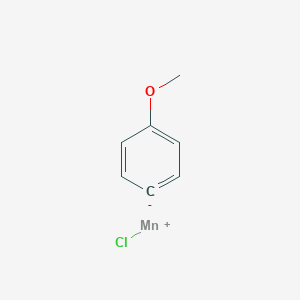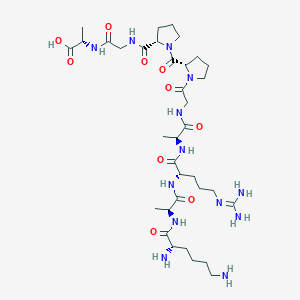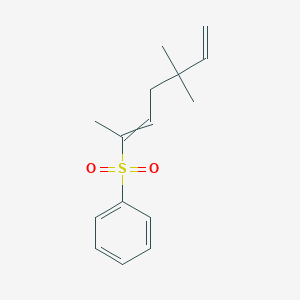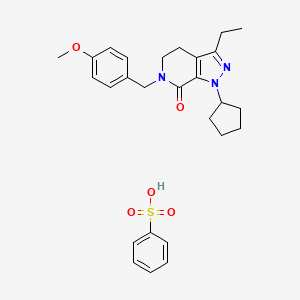
Agn-PC-0mttvf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0mttvf is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mttvf involves a series of chemical reactions that require precise conditions. One common method includes the reduction of silver nitrate (AgNO3) in the presence of a stabilizing agent. This process typically involves the use of a reducing agent such as sodium borohydride (NaBH4) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as electrospinning and ultraviolet (UV) reduction. These methods ensure the consistent quality and yield of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0mttvf undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: The reduction of this compound is commonly achieved using sodium borohydride (NaBH4) in an aqueous solution.
Substitution: Substitution reactions involving this compound often require halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound typically yields silver oxide (Ag2O), while reduction reactions produce elemental silver (Ag) .
Scientific Research Applications
Agn-PC-0mttvf has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: this compound is employed in biological assays and imaging techniques because of its unique optical properties.
Medicine: The compound has shown promise in drug delivery systems and as an antimicrobial agent.
Industry: This compound is utilized in the production of electronic components and sensors due to its excellent conductivity and stability
Mechanism of Action
The mechanism by which Agn-PC-0mttvf exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound interacts with cellular membranes and proteins, leading to the disruption of cellular processes. This interaction is primarily mediated through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
AGN-PC-0MXVWT: Similar to Agn-PC-0mttvf, this compound is known for its high affinity and efficacy in inhibiting specific molecular targets.
AGN-PC-0CUK9P: Another related compound, AGN-PC-0CUK9P, demonstrates dual inhibition properties, making it effective in targeting multiple pathways.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it an ideal candidate for a wide range of applications, from catalysis to biomedical research .
Properties
CAS No. |
303752-15-0 |
|---|---|
Molecular Formula |
C27H33N3O5S |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
benzenesulfonic acid;1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C21H27N3O2.C6H6O3S/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16;7-10(8,9)6-4-2-1-3-5-6/h8-11,16H,3-7,12-14H2,1-2H3;1-5H,(H,7,8,9) |
InChI Key |
ALBFUJAGJOCWST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


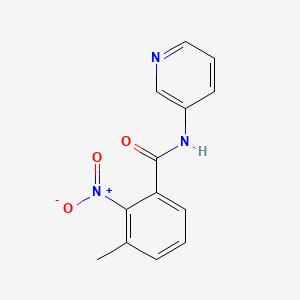
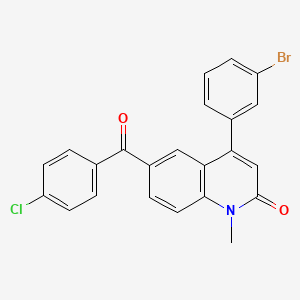
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
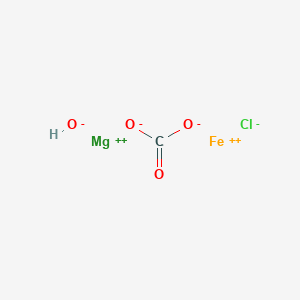
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
